Rp-8-pCPT-cyclic guanosine monophosphate sodium is a synthetic analog of cyclic guanosine monophosphate, designed primarily as an inhibitor of cGMP-dependent protein kinases. It has garnered attention for its potential applications in pharmacology and biochemistry due to its ability to modulate signaling pathways involving cyclic nucleotides. The compound is characterized by its high lipophilicity, which enhances its membrane permeability, making it effective in cellular environments.
The compound is synthesized through various chemical methods, with its development being reported in multiple studies focusing on cyclic nucleotide analogs. The sodium salt form is commonly used in research settings, with suppliers such as Tocris Bioscience and BIOLOG Life Science Institute providing detailed specifications and applications for laboratory use.
Rp-8-pCPT-cyclic guanosine monophosphate sodium is classified as a cyclic nucleotide analog and specifically as a cGMP-dependent protein kinase inhibitor. Its selectivity for different isoforms of protein kinases makes it a valuable tool in biochemical research.
The synthesis of Rp-8-pCPT-cyclic guanosine monophosphate sodium involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to maintain the integrity of sensitive functional groups. Analytical techniques such as high-performance liquid chromatography are employed to verify the purity and structural integrity of the final product.
The molecular formula for Rp-8-pCPT-cyclic guanosine monophosphate sodium is , with a molecular weight of approximately 525.86 g/mol. The compound features a unique structure that includes:
The compound exhibits distinct spectral properties, with an absorbance maximum at 282 nm, which can be utilized for quantification in various assays.
Rp-8-pCPT-cyclic guanosine monophosphate sodium participates in several biochemical reactions:
Kinetic studies have demonstrated that Rp-8-pCPT-cyclic guanosine monophosphate sodium can selectively inhibit cGK activity in intact human platelets, showcasing its potential utility in studying cellular signaling pathways.
The primary mechanism by which Rp-8-pCPT-cyclic guanosine monophosphate sodium exerts its effects involves competitive inhibition at the active sites of cGMP-dependent protein kinases. By binding to these sites, it prevents substrate phosphorylation and downstream signaling activation.
Research indicates that Rp-8-pCPT-cyclic guanosine monophosphate sodium has an IC50 value significantly lower for cGK II compared to cGK Iα, highlighting its selectivity among kinase isoforms.
Rp-8-pCPT-cyclic guanosine monophosphate sodium is utilized extensively in scientific research, particularly in studies involving:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3